molecular formula C19H17NO2 B2999859 3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 898162-33-9

3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2999859
CAS No.: 898162-33-9
M. Wt: 291.35
InChI Key: MAJOXBWPHXTLRS-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C19H17NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the condensation of aniline derivatives with acetophenone derivatives, followed by cyclization and oxidation steps. One common method includes the use of a zeolite catalyst to facilitate the condensation reaction . The reaction conditions often involve elevated temperatures and the use of solvents like tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimalarial activity is attributed to its ability to interfere with the parasite’s metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry .

Biological Activity

3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the Pfitzinger reaction or other synthetic methodologies that incorporate isatin derivatives. The compound can be synthesized by reacting isatin with 4-methylphenyl and appropriate ketones in the presence of a base, often yielding high purity and good yields.

Antitumor Activity

Research indicates that quinoline derivatives exhibit notable antitumor properties. The compound has been evaluated against various cancer cell lines, including HepG2 (human liver cancer) and HCT116 (human colorectal cancer). In vitro studies demonstrated that derivatives of quinoline-4-carboxylic acid, including this compound, showed significant cytotoxicity with IC50 values ranging from 7.7 to 14.2 µg/ml, comparable to standard chemotherapeutic agents like 5-fluorouracil and afatinib .

CompoundCell LineIC50 (µg/ml)
3aHepG27.9
4aHCT11614.2
AfatinibHepG25.4
5-FUHCT1165.3

Antioxidant Activity

The antioxidant potential of this compound has been assessed using the DPPH assay. The results indicated that at a concentration of 5 mg/L, the compound exhibited an inhibition percentage of approximately 40.43% , demonstrating its capability to scavenge free radicals more effectively than isatin . This ability to donate hydrogen radicals contributes to its antioxidant properties.

Inhibition of Enzymatic Activity

The compound has also been investigated for its inhibitory effects on epidermal growth factor receptor (EGFR) kinase activity. The most potent derivatives demonstrated moderate inhibition with IC50 values in the micromolar range (16.01–1.11 µM), suggesting a potential role in targeted cancer therapies . Molecular docking studies further elucidated the binding interactions between the compound and the EGFR kinase domain.

Case Studies

  • Antitumor Efficacy : A study evaluated several quinoline derivatives for their antitumor activity against multiple cancer cell lines, revealing that compounds similar to this compound exhibited selective cytotoxicity towards specific cancer types .
  • Antioxidant Properties : Another research focused on the antioxidant activities of various quinoline derivatives, confirming that modifications to the quinoline structure significantly enhanced their radical scavenging abilities compared to traditional antioxidants like isatin .

Properties

IUPAC Name

3,6-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-11-4-7-14(8-5-11)18-13(3)17(19(21)22)15-10-12(2)6-9-16(15)20-18/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJOXBWPHXTLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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